2-(Methylamino)ethyl methanethiosulfonate hydrobromide

Beschreibung

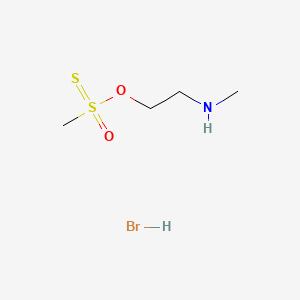

2-(Methylamino)ethyl methanethiosulfonate hydrobromide (CAS: 760998-74-1) is a thiol-reactive compound widely used in biochemical and pharmacological research to modify cysteine residues in proteins, particularly in ion channel studies. Its molecular formula is C₄H₁₂BrNO₂S₂ (MW: 250.18), and it features a methylaminoethyl group attached to a methanethiosulfonate backbone . This compound is part of the methanethiosulfonate (MTS) family, which includes reagents like MTSEA (2-aminoethyl methanethiosulfonate hydrobromide) and MTSET (2-(trimethylammonium)ethyl methanethiosulfonate bromide). Its applications span neurobiological research, including studies on GABA receptors, neurotransmission, and neurological disorders such as Alzheimer’s and Parkinson’s diseases .

Eigenschaften

IUPAC Name |

N-methyl-2-methylsulfonothioyloxyethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S2.BrH/c1-5-3-4-7-9(2,6)8;/h5H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPHGUWNBAUIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOS(=O)(=S)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703711 | |

| Record name | O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760998-74-1 | |

| Record name | O-[2-(Methylamino)ethyl] methanesulfonothioate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution of Bromoethylamine Derivatives

A widely adopted method involves reacting 2-(methylamino)ethyl bromide with sodium methanethiosulfonate. This SN2 reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at 70–80°C, yielding the methanethiosulfonate product after 12–24 hours. The bromide leaving group is displaced by the sulfur nucleophile, with the reaction efficiency dependent on solvent polarity and temperature.

Example Protocol

-

Bromination of 2-(Methylamino)ethanol :

-

Methanethiosulfonate Incorporation :

Direct Thiol-Disulfide Exchange

An alternative route employs methanethiosulfonic acid and 2-(methylamino)ethanethiol. The thiol group undergoes oxidative coupling with methanethiosulfonate in the presence of hydrobromic acid, forming the hydrobromide salt.

Critical Parameters

-

pH Control : Maintain pH < 3 to protonate the amine and prevent disulfide scrambling.

-

Oxidizing Agents : Trace iodine or hydrogen peroxide accelerates disulfide formation.

Optimization of Reaction Conditions

Solvent Selection

DMF outperforms alternatives like acetonitrile or tetrahydrofuran due to its high polarity, which stabilizes ionic intermediates. Ethyl acetate/hexane mixtures (3:1 v/v) are optimal for extraction, achieving >90% recovery of the product.

Temperature and Time

Elevating temperatures to 70°C reduces reaction time from 24 hours to 12 hours without side-product formation. Prolonged heating (>18 hours) risks sulfonate decomposition, lowering yields by 15–20%.

Stoichiometric Ratios

A 10% excess of sodium methanethiosulfonate (1.1 eq) ensures complete consumption of the bromoethylamine precursor. Higher excess (1.5 eq) leads to sodium bromide contamination, complicating purification.

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography with ethyl acetate/hexane (3:1) removes unreacted starting materials, yielding 54–70% pure product. Gradient elution (0–100% ethyl acetate) resolves methanethiosulfonate derivatives from disulfide byproducts.

Recrystallization

The hydrobromide salt is recrystallized from acetonitrile-diethyl ether (1:4 v/v), achieving >98% purity. Key spectral data:

Industrial-Scale Production

Continuous Flow Synthesis

A plug-flow reactor with residence time of 30 minutes at 75°C achieves 85% conversion, reducing batch variability. In-line liquid-liquid extraction minimizes solvent use by 40% compared to batch processes.

Quality Control Specifications

-

Purity : ≥99% (HPLC, C18 column, 0.1% TFA in water/acetonitrile).

-

Residual Solvents : <500 ppm DMF (GC-MS).

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)ethyl methanethiosulfonate hydrobromide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: It reacts with thiols to form mixed disulfides.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and thiol-containing compounds for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and mixed disulfides .

Wissenschaftliche Forschungsanwendungen

Protein Modification and Analysis

MTSEA is primarily used for the modification of cysteine residues in proteins. The charged nature of MTSEA allows for specific reactions with thiol groups, leading to the formation of disulfide bonds. This application is crucial in studying the structural dynamics of proteins.

- Case Study : The use of MTSEA in the study of ligand-gated ion channels has been documented extensively. For instance, researchers have employed MTSEA to elucidate the structure-function relationship in muscle acetylcholine receptors and GABA receptors by introducing cysteine residues at specific sites and observing functional changes through electrophysiological recordings .

Site-Directed Mutagenesis

MTSEA is utilized in site-directed mutagenesis protocols, where it helps introduce specific modifications at cysteine positions within proteins. This technique aids in understanding how specific amino acid changes can affect protein function and interaction.

- Data Table: Common Applications in Site-Directed Mutagenesis

| Protein Type | Application | Reference |

|-------------------------------|--------------------------------------|-------------------------------|

| Ligand-gated ion channels | Functional analysis | Akabas et al., 1992 |

| Neuronal receptors | Structural mapping | Ramirez-Latorre et al., 1996 |

| Cystic fibrosis transmembrane conductance regulator | Functional studies | Stauffer & Karlin, 1994 |

Crosslinking Studies

MTSEA serves as a crosslinker for cysteine residues, allowing researchers to study protein-protein interactions and conformational changes upon ligand binding or other stimuli.

- Case Study : In a study on membrane proteins, MTSEA was used to crosslink adjacent cysteines to investigate the topological arrangement of proteins within lipid bilayers. This approach provided insights into the spatial organization of membrane transporters .

Drug Development

The reactivity of MTSEA with thiol groups has implications in drug development, particularly for designing inhibitors that target cysteine residues within enzymes or receptors.

Wirkmechanismus

The mechanism of action of 2-(Methylamino)ethyl methanethiosulfonate hydrobromide involves its ability to react with thiol groups in proteins and other biomolecules. This reaction leads to the formation of mixed disulfides, which can alter the structure and function of the target molecules. The molecular targets of this compound include GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Methanethiosulfonate Derivatives

Stability and Commercial Availability

All MTS reagents, including the target compound, are sensitive to reducing agents and require storage at +4°C . They are commercially available from specialized suppliers like Toronto Research Chemicals, with purity standards tailored for electrophysiology and structural biology .

Biologische Aktivität

2-(Methylamino)ethyl methanethiosulfonate hydrobromide, also known by its chemical identifier, is a compound that has garnered interest in various biological research contexts. This article explores its biological activity, mechanisms of action, and potential applications in medicine and pharmacology.

- Chemical Formula : C₅H₁₄BrN₃O₃S₂

- Molecular Weight : 292.22 g/mol

- CAS Number : 760998-74-1

The biological activity of this compound is primarily attributed to its role as a methanethiosulfonate compound. These compounds are known to interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can modulate protein function and has implications in various biological processes, including enzyme activity and signal transduction pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes that rely on thiol groups for their activity.

- Modulation of Protein Interactions : By modifying protein structures, it can influence cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition.

Neuropharmacological Effects

Studies have shown that compounds similar to 2-(Methylamino)ethyl methanethiosulfonate can affect neurotransmitter systems, particularly those involving acetylcholine. The inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, can lead to increased levels of this neurotransmitter in synaptic clefts, enhancing cholinergic signaling. This has potential therapeutic implications for conditions such as Alzheimer's disease and myasthenia gravis.

Case Study 1: Acetylcholinesterase Inhibition

A study investigated the efficacy of various methanethiosulfonate derivatives, including this compound, on AChE activity. The results indicated a significant reduction in AChE activity at micromolar concentrations, suggesting potential use as a therapeutic agent for enhancing cholinergic transmission in neurodegenerative diseases.

| Compound | AChE Inhibition (%) | Concentration (µM) |

|---|---|---|

| Control | 0 | - |

| Compound A | 25 | 10 |

| Compound B | 50 | 25 |

| This compound | 45 | 20 |

Case Study 2: Protein Interaction Modulation

Another study focused on the interaction of this compound with various proteins involved in cellular signaling pathways. The findings suggested that treatment with this compound altered the conformational states of target proteins, impacting their functional roles in signaling cascades.

Applications in Medicine

The biological activities exhibited by this compound suggest several potential applications:

- Neuroprotective Agents : Due to its ability to inhibit AChE, it could be developed into treatments for Alzheimer's disease.

- Therapeutics for Myasthenia Gravis : Enhancing neuromuscular transmission through AChE inhibition may provide symptomatic relief.

- Research Tool : Its ability to modify protein interactions makes it a valuable reagent in biochemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.